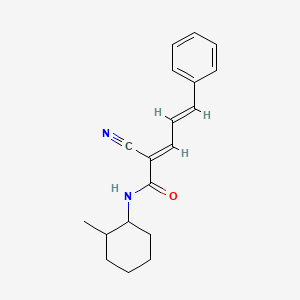
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide, also known as C16, is a chemical compound that has been widely studied for its potential applications in scientific research. C16 belongs to the class of acrylamide derivatives and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide involves its interaction with various cellular targets, including enzymes and receptors. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has also been shown to interact with certain receptors, such as the cannabinoid receptor CB2, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has also been shown to scavenge free radicals and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has several advantages for lab experiments, including its high purity and stability, its reproducibility, and its ease of synthesis. However, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide, including its potential use in combination with other drugs for cancer treatment, its optimization for neuroprotective effects, and its development as a therapeutic agent for autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide's effects and to determine its safety and efficacy in clinical trials.
Conclusion
In conclusion, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide is a promising compound that has been widely studied for its potential applications in scientific research. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. Although 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has some limitations, its advantages make it a valuable tool for lab experiments. Further research is needed to fully understand the potential of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide involves the reaction of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-propenenitrile with 2-methylcyclohexylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In immunology, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-11-5-3-4-6-15(11)21-18(23)13(10-20)7-12-8-14(19)17(22)16(9-12)24-2/h7-9,11,15,22H,3-6H2,1-2H3,(H,21,23)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTBMVISHDEOOM-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5908314.png)
![methyl 2-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5908318.png)
![N'-({5-[(4-methylphenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908327.png)
![4-[2-(2,4-difluorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5908335.png)
![N-[3-(N-{[(2-ethoxyphenyl)(phenylsulfonyl)amino]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B5908342.png)
![methyl 2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B5908361.png)
![6-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908362.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)
![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)

